ethyl (2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features a thiazole ring, an isoindole moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the isoindole moiety and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Ethyl (2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the design of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl (2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The isoindole moiety can bind to certain enzymes or receptors, modulating their activity. The thiazole ring may also play a role in the compound’s biological effects by interacting with different cellular pathways.
Comparison with Similar Compounds
Ethyl (2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate can be compared with other similar compounds, such as:
Ethyl (2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-1,3-thiazol-4-yl)acetate: This compound has a longer alkyl chain, which may affect its solubility and reactivity.
Methyl {[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}acetate: The presence of a methyl ester group instead of an ethyl ester can influence the compound’s chemical properties and biological activity.
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(6-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}hexyl)acetamide: This compound features additional isoindole moieties, potentially enhancing its biological effects.
Biological Activity
Ethyl (2-{[3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Ethyl group : Contributes to lipophilicity.
- Thiazole ring : Known for diverse biological activities including antimicrobial and anticancer properties.
- Isoindole moiety : Associated with neuroprotective effects and potential in treating neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- PARP Inhibition : Similar compounds have been identified as potent and selective inhibitors of PARP (Poly (ADP-ribose) polymerase), which is crucial in DNA repair mechanisms. Inhibition of PARP can lead to increased cancer cell death, particularly in cells deficient in other DNA repair pathways .
- Antimicrobial Activity : The thiazole component has been linked to antimicrobial properties. Compounds containing thiazoles have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics .
- Antitumor Effects : Research indicates that derivatives of isoindole structures exhibit antitumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and its analogs:
Case Studies
Several studies have explored the effects of compounds related to this compound:
- Study on PARP Inhibitors : A study demonstrated that isoindole derivatives significantly inhibited PARP activity in cancer cell lines, leading to increased sensitivity to chemotherapeutic agents .
- Antimicrobial Testing : In a comparative study, thiazole-containing compounds displayed antimicrobial efficacy against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in infectious diseases .
- Antitumor Evaluation : A recent evaluation of isoindole derivatives showed promising results in reducing tumor size in xenograft models, highlighting their potential as novel anticancer agents .
Properties
Molecular Formula |
C18H19N3O4S |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
ethyl 2-[2-[3-(3-oxo-1H-isoindol-2-yl)propanoylamino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H19N3O4S/c1-2-25-16(23)9-13-11-26-18(19-13)20-15(22)7-8-21-10-12-5-3-4-6-14(12)17(21)24/h3-6,11H,2,7-10H2,1H3,(H,19,20,22) |
InChI Key |
TWQLSYLTSZXIDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCN2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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